N-(3-chloro-4-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,3-dimethylphenyl group. A sulfanyl bridge connects the pyrimidinone moiety to an acetamide group, which is further linked to a 3-chloro-4-fluorophenyl ring. Its molecular formula is C₂₃H₁₆ClFN₂O₂S₂, with a molecular weight of 483.97 g/mol. The 2,3-dimethylphenyl substituent introduces steric bulk, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-4-3-5-18(13(12)2)27-21(29)20-17(8-9-30-20)26-22(27)31-11-19(28)25-14-6-7-16(24)15(23)10-14/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFWQPQRLAQPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core which is known for its pharmacological significance. The presence of halogens (chlorine and fluorine) in its structure often correlates with enhanced biological activity and improved pharmacokinetic properties.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a structure rich in functional groups that may influence its biological interactions. The unique thieno[3,2-d]pyrimidine framework contributes to its reactivity and potential therapeutic applications.
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that thieno[3,2-d]pyrimidines can inhibit tumor cell proliferation by interfering with critical metabolic pathways involved in DNA synthesis and cell division. These compounds may act as antifolates, disrupting folate metabolism essential for nucleotide synthesis, thus leading to "thymineless death" in cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar derivatives have been tested against various bacterial strains with notable results. For example, compounds structurally related to this compound demonstrated potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of specific substituents has been linked to enhanced antibacterial efficacy.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thieno[3,2-d]pyrimidine scaffold may interact with key enzymes involved in nucleotide metabolism or DNA replication. Interaction studies are crucial for elucidating these mechanisms and understanding potential off-target effects.
Study 1: Anticancer Activity Assessment
In a recent study focused on the anticancer potential of thieno[3,2-d]pyrimidine derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the thieno[3,2-d]pyrimidine core significantly enhanced cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549) .
Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µM against MRSA strains, highlighting its potential as a lead compound for antibiotic development .
Data Tables
| Activity | Tested Compound | MIC (µM) | Target Organism |
|---|---|---|---|
| Anticancer | Thieno derivative | 10 | MCF7 |
| Anticancer | Thieno derivative | 15 | A549 |
| Antimicrobial | N-(...acetamide) | 8 | MRSA |
| Antimicrobial | N-(...acetamide) | 15 | S. aureus |
Scientific Research Applications
Case Studies
- Screening for Anticancer Activity : A study conducted by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The study highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives in inducing apoptosis in various cancer cell lines .
- Structure-Activity Relationship (SAR) : Research focused on modifying the thieno[3,2-d]pyrimidine scaffold to improve its selectivity and potency against cancer cells. Variations in substituents led to significant differences in biological activity, showcasing the importance of structural optimization .
Other Biological Activities
Beyond anticancer properties, N-(3-chloro-4-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been investigated for its potential as an antimicrobial agent. The presence of sulfur in the structure may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways in pathogens.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential. Studies have shown that modifications to the molecular structure can significantly influence these properties:
- Absorption : The lipophilicity imparted by fluorine and chlorine substituents enhances absorption through biological membranes.
- Metabolism : Preliminary studies suggest that the compound undergoes hepatic metabolism, which may affect its bioavailability and efficacy.
- Toxicity : Toxicological assessments are essential to ensure safety; preliminary data indicate a favorable profile compared to existing chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (C₂₂H₁₄Cl₂FN₃O₂S, MW: 498.34 g/mol) Key Difference: Replaces the thienopyrimidine core with a quinazolin-4-one ring. However, the reduced sulfur content may decrease lipophilicity .
- 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide (C₂₁H₁₅F₂N₃O₃S₂, MW: 483.48 g/mol) Key Difference: Substitutes the 2,3-dimethylphenyl group with 3,5-difluorophenyl and the acetamide phenyl ring with 2,5-dimethoxyphenyl. Impact: Fluorine atoms increase electronegativity and metabolic stability, while methoxy groups improve solubility but may reduce membrane permeability .
Substituent Variations on the Thienopyrimidine Core
- N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (C₂₂H₁₇ClFN₃O₂S₂, MW: 474.00 g/mol) Key Difference: Features a methyl group at position 3 of the thienopyrimidine and a 4-methylphenyl substituent.
Acetamide-Linked Aromatic Ring Modifications
- 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀ClF₂NO, MW: 305.69 g/mol) Key Difference: Simplifies the structure by removing the sulfanyl-bridged heterocycle. Impact: Reduced molecular weight improves solubility (LogP ~2.5) but eliminates the rigid heterocyclic scaffold critical for target-specific interactions. Crystal structure analysis reveals N—H⋯O hydrogen bonds forming infinite chains, stabilizing the lattice .
Sulfanyl Bridge and Hydrogen Bonding Profiles
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Key Difference: Uses a 4,6-diaminopyrimidine instead of thienopyrimidine. Impact: The amino groups introduce additional hydrogen bond donors (HBD = 3 vs. Crystal studies show distinct packing patterns due to C—H⋯N and N—H⋯S interactions .
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Basic: What are the recommended synthetic routes for this compound, and what analytical techniques validate its purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions .
Sulfanyl-Acetamide Coupling: Introduce the sulfanyl-acetamide side chain using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by reaction with 3-chloro-4-fluoroaniline .
Purification: Recrystallization from dichloromethane/ethyl acetate mixtures improves purity.
Validation Techniques:
- Purity: High-performance liquid chromatography (HPLC) with >95% purity threshold.
- Structural Confirmation: and NMR to verify proton/carbon environments; LC-MS (e.g., m/z 510.0 [MH] for related analogs) .
Advanced: How can researchers resolve crystallographic data discrepancies (e.g., disordered atoms or twinning) in this compound’s structure?
Methodological Answer:
- Disordered Atoms: Use the SHELXTL suite (e.g., SHELXL2016 ) to model disorder with split positions and isotropic displacement parameter (ADP) constraints. Refinement cycles with R < 0.05 ensure accuracy .
- Twinning: For non-merohedral twinning, apply the TWIN command in SHELXL and validate with the Hooft parameter (|Y| > 0.3 indicates significant twinning) .
- Validation Tools: Cross-check with PLATON for symmetry analysis and CIF validation reports .
Basic: What strategies optimize the stability of the thieno[3,2-d]pyrimidin-4-one core during synthesis?
Methodological Answer:
- Reaction Conditions: Maintain anhydrous conditions (e.g., dry DMF) to prevent hydrolysis of the pyrimidinone ring .
- Protecting Groups: Temporarily protect reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) to avoid side reactions during sulfanyl-acetamide coupling .
- Stability Monitoring: Track degradation via TLC or in situ IR spectroscopy for real-time adjustments .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 2,3-dimethylphenyl substituent in bioactivity?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) .
- Biological Assays: Test against target enzymes (e.g., antimicrobial activity via MIC assays) and compare IC values .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to analyze steric/electronic interactions between the dimethylphenyl group and hydrophobic enzyme pockets .
Advanced: How to address conflicting bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Solubility Analysis: Measure solubility in PBS or simulated biological fluids; poor solubility may explain reduced in vivo efficacy .
- Metabolic Stability: Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450 metabolism) .
- Formulation Optimization: Develop nanoparticle or liposomal delivery systems to enhance bioavailability .
Advanced: What challenges arise in characterizing hydrogen-bonding networks via crystallography, and how are they mitigated?
Methodological Answer:
- Weak Interactions: Use high-resolution data (<1.0 Å) to resolve weak C–H⋯O/F bonds. Apply graph set analysis (e.g., Etter’s rules) to classify motifs like or .
- Thermal Motion: Refine anisotropic displacement parameters for non-H atoms to distinguish static disorder from dynamic motion .
Basic: How to design experiments assessing this compound’s pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
